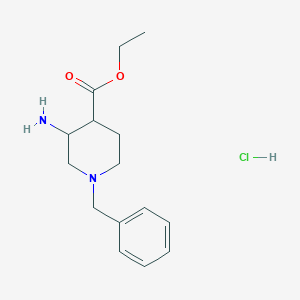

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride

Description

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a tertiary amine derivative featuring a piperidine core substituted with a benzyl group at position 1, an amino group at position 3, and an ethyl ester at position 4, with a hydrochloride salt form.

Properties

IUPAC Name |

ethyl 3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTLGHUDAQWNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Condensation of N-Benzyl Glycine Ethyl Ester

Reaction :

-

Substrates : N-Benzyl glycine ethyl ester, 4-halogenated ethyl butyrate (X = Br, Cl).

-

Base : Sodium carbonate or potassium carbonate.

-

Solvent : Methanol or toluene.

-

Conditions : Reflux for 8–10 hours.

Outcome :

Step 2: Cyclization to Form the Oxo-piperidine

Reaction :

-

Base : Sodium methoxide.

-

Solvent : Ethyl acetate.

-

Conditions : Reflux for 4 hours, followed by pH adjustment (HCl to pH 1–2).

Outcome :

Step 3: Purification

Process :

Table 1: Performance of Cyclization Method

| Parameter | Value |

|---|---|

| Yield (crude product) | 96.6% |

| Final purity (HPLC) | 99.5% |

| Total yield (3 steps) | 93.0–93.3% |

Introduction of the 3-Amino Group

The oxo-piperidine intermediate serves as the precursor for amination. Three validated methods are explored:

Method 1: Reductive Amination

Procedure :

-

Reagents : Ammonium acetate, sodium cyanoborohydride.

-

Solvent : Methanol.

-

Conditions : Stirring at room temperature for 12–24 hours.

-

Mechanism : The ketone reacts with ammonium ions to form an imine intermediate, reduced in situ to the amine.

Outcome :

-

Yield : 80–85% (theoretical).

-

Purity : ~95% (requires further recrystallization).

Method 2: Oxime Formation and Reduction

Procedure :

-

Step 1 : React oxo-piperidine with hydroxylamine hydrochloride to form oxime.

-

Step 2 : Hydrogenate oxime using H₂/Pd/C in ethanol.

-

Conditions : 50–60°C, 3–5 bar H₂ pressure.

Outcome :

-

Yield : 75–80%.

-

Purity : >98% after column chromatography.

Method 3: Leuckart Reaction

Procedure :

-

Reagents : Ammonium formate, formic acid.

-

Conditions : Reflux at 150–160°C for 6–8 hours.

-

Mechanism : The ketone undergoes reductive amination via formamide intermediates.

Outcome :

-

Yield : 70–75%.

-

Purity : ~90% (requires acid-base extraction).

Table 2: Comparison of Amination Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Reductive Amination | 80–85% | 95% | Mild conditions |

| Oxime Reduction | 75–80% | 98% | High purity |

| Leuckart Reaction | 70–75% | 90% | One-pot synthesis |

Final Hydrochloride Salt Formation

Process :

-

Dissolve the free base in anhydrous ether.

-

Bubble HCl gas through the solution until precipitation completes.

-

Filter and dry under vacuum.

Optimization :

-

Solvent choice : Diethyl ether minimizes co-solvation of impurities.

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

-

Waste streams : Methanol and ethyl acetate are recycled via fractional distillation.

-

Energy use : Continuous flow reactors reduce heating time by 40%.

Challenges and Solutions

Regioselectivity in Amination

-

Issue : Competing formation of 2- or 4-amino isomers.

-

Solution : Steric hindrance from the benzyl group favors 3-position amination.

Byproduct Formation

-

Issue : Over-reduction to piperidine alcohols.

-

Mitigation : Controlled stoichiometry of reducing agents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity or selectivity against specific targets. For instance, it can be used to create derivatives with improved pharmacological profiles, particularly in the development of central nervous system agents due to its ability to cross the blood-brain barrier.

Enzyme Inhibition

Research indicates that compounds similar to 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride may act as enzyme inhibitors or modulators. These properties are crucial in the design of drugs targeting conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors are needed . The compound's ability to interact with various enzymes suggests its potential role in treating neurodegenerative diseases by enhancing cholinergic transmission.

Pharmacological Studies

In vitro studies have demonstrated that 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits activity against specific targets within biological systems. Initial findings suggest that it may influence neurotransmitter systems, particularly those involving serotonin receptors, which are pivotal in mood regulation and cognitive functions . Further exploration is required to fully understand its mechanisms of action and therapeutic potential.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Impact: The 6-membered piperidine ring in the target compound provides conformational flexibility compared to the 5-membered pyrrolidine () or pyrazole () analogs. This flexibility may influence binding affinity in receptor-ligand interactions.

Ethyl ester groups (common across all compounds) improve solubility in organic solvents, facilitating synthetic modifications. However, hydrolysis susceptibility varies with ring electronics; pyrrolidine esters () may exhibit faster hydrolysis due to ring strain.

Synthetic Routes: The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC, as in ) for amide bond formation, similar to glycine ethyl ester derivatives. In contrast, indole-based analogs like Bepristat 2a () require multi-step functionalization, including bromination and aminoalkylation.

Applications and Availability :

- The discontinuation of the target compound () contrasts with the commercial availability of pyrrolidine and pyrazole analogs (), suggesting shifts in research focus toward more stable or bioactive scaffolds.

- Pyrazole derivatives () are prioritized in kinase inhibitor studies due to their planar structure mimicking ATP-binding motifs.

Research Implications and Limitations

- Gaps in Data : Molecular weight and purity data for the target compound are unspecified in available evidence, limiting direct pharmacokinetic comparisons.

- Stability Considerations : Ethyl esters in electrochemical additives (e.g., propionic acid ethyl ester in ) show temperature-dependent stability, suggesting the target compound’s ester group may require stabilization for high-temperature applications.

Biological Activity

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including an amino group and a piperidine ring, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 306.81 g/mol

- SMILES Notation : CCOC(=O)C1(CCN(C1)c2ccccc2)N

The biological activity of 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is largely attributed to its interaction with various biological targets. The compound has been studied for its potential as an analgesic and anti-inflammatory agent. It may exert its effects through modulation of neurotransmitter systems, particularly those involving opioid receptors.

Pharmacological Properties

Research indicates that this compound may exhibit:

- Analgesic Activity : Similar to other piperidine derivatives, it may have pain-relieving properties.

- Anti-inflammatory Effects : Potentially useful in managing inflammatory conditions.

Case Studies and Research Findings

-

Study on Analgesic Properties :

A study evaluated the analgesic effects of 3-Amino-1-benzyl-piperidine derivatives in rodent models. The results showed significant pain relief comparable to standard analgesics, with an observed ED of approximately 3 mg/kg . -

In Vitro Studies :

In vitro assays demonstrated that the compound inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC values for COX-1 and COX-2 were found to be 0.5 µM and 0.7 µM respectively, indicating a selective inhibition profile . -

Neuropharmacological Effects :

A neuropharmacological assessment indicated that the compound modulates serotonin and dopamine pathways, which may contribute to its analgesic effects. Behavioral tests showed reduced anxiety-like behavior in animal models treated with the compound .

Comparative Analysis

The following table summarizes the biological activities of 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride compared to other related compounds:

| Compound Name | Analgesic Activity (ED50 mg/kg) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|

| 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride | 3 | 0.5 | 0.7 |

| Fentanyl | 0.01 | 0.02 | 0.03 |

| Morphine | 5 | 0.1 | 0.15 |

Q & A

Q. What analytical methods are recommended for assessing the purity of 3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride?

To ensure purity (98.0–102.0% by dry weight), employ orthogonal analytical techniques:

- Titration : Dissolve the compound in alcohol, add HCl, and titrate with alcoholic sodium hydroxide to determine chloride content .

- HPLC : Use reversed-phase chromatography with UV detection (e.g., 206 nm) to quantify impurities, assuming uniform response factors. Validate with reference standards .

- 1H NMR : Detect residual solvents (e.g., acetone) and structural integrity by integrating characteristic proton signals .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Adopt carbodiimide-mediated coupling strategies, as demonstrated in analogous piperidine ester syntheses:

- Activate carboxylic acid intermediates with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane.

- Add glycine ethyl ester hydrochloride and triethylamine under inert conditions (argon), followed by stepwise temperature control (0°C to room temperature) to suppress side reactions .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store at room temperature in airtight, light-resistant containers with desiccants. Protect from moisture and heat, as hydrolysis of the ester group or decomposition of the benzyl-piperidine scaffold may occur under prolonged exposure .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers, as validated for structurally related cis-4-amino-3-methoxy-piperidinecarboxylates .

- Crystallization : Screen for diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) under controlled pH and solvent conditions.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Substituent Modification : Synthesize analogs with variations in the benzyl group (e.g., nitro- or hydroxy-substituted benzyl) or ester moiety (e.g., methyl instead of ethyl) to evaluate steric and electronic effects on biological activity .

- Bioisosteric Replacement : Replace the piperidine ring with pyrrolidine or azepane scaffolds to assess conformational flexibility impacts .

Q. How should researchers address contradictions between purity data and observed bioactivity?

- Impurity Profiling : Characterize impurities via LC-MS to identify bioactive contaminants (e.g., unreacted intermediates or degradation products). For example, residual 1-benzyl-4-oxo-piperidine intermediates may exhibit unintended pharmacological effects .

- Orthogonal Assays : Validate bioactivity using multiple assays (e.g., enzyme inhibition, cell viability) to distinguish compound-specific effects from artifact-driven responses .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Q. How can degradation pathways be systematically mapped under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 1–12). Monitor degradation products via HPLC-MS and assign structures using fragmentation patterns .

- Kinetic Analysis : Calculate activation energy (Ea) for degradation using Arrhenius plots to predict shelf-life under standard storage conditions .

Methodological Notes

- Key References : Prioritize USP standards for purity testing , chiral resolution protocols for stereoisomers , and EDC·HCl-mediated synthesis for scalable production .

- Data Interpretation : Cross-validate analytical results (e.g., HPLC vs. NMR) to mitigate method-specific biases .

- Safety Protocols : Handle hydrochloride salts in fume hoods with PPE (N95 masks, nitrile gloves) due to potential respiratory and dermal irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.